

# An In-depth Technical Guide to the Synthesis of Deuterated Imidapril

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## Compound of Interest

Compound Name: *Imidaprilat-d3*

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This technical guide provides a comprehensive overview of the synthetic pathways for deuterated imidapril, a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor. Deuterated pharmaceuticals are of significant interest in drug development for their potential to offer improved metabolic profiles, enhanced bioavailability, and extended half-lives.<sup>[1][2]</sup> This document outlines a plausible synthetic approach for Imidapril-d5, based on commercially available deuterated starting materials and established synthetic routes for non-deuterated imidapril.<sup>[3][4][5]</sup>

## Overview of Deuterated Imidapril

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. Deuteration involves the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. In the case of imidapril, two common deuterated forms are Imidapril-d3 and Imidapril-d5.<sup>[6][7]</sup> The IUPAC name for Imidapril-d5, (S)-3-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, hydrochloride (1:1), clearly indicates that the five deuterium atoms are located on the phenyl ring of the side chain.<sup>[7]</sup> The precise location of the three deuterium atoms in Imidapril-d3 is not publicly specified in the reviewed literature.

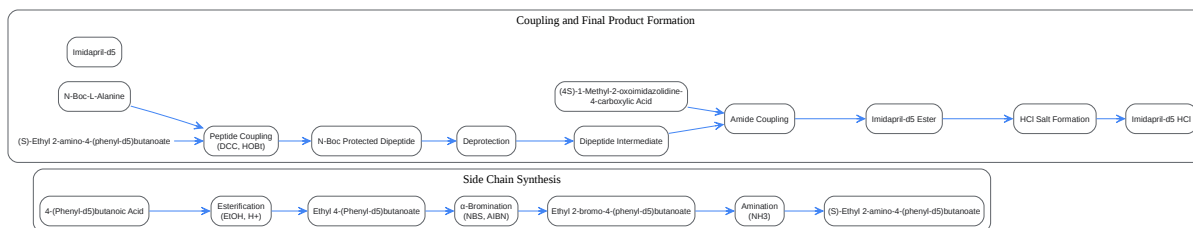
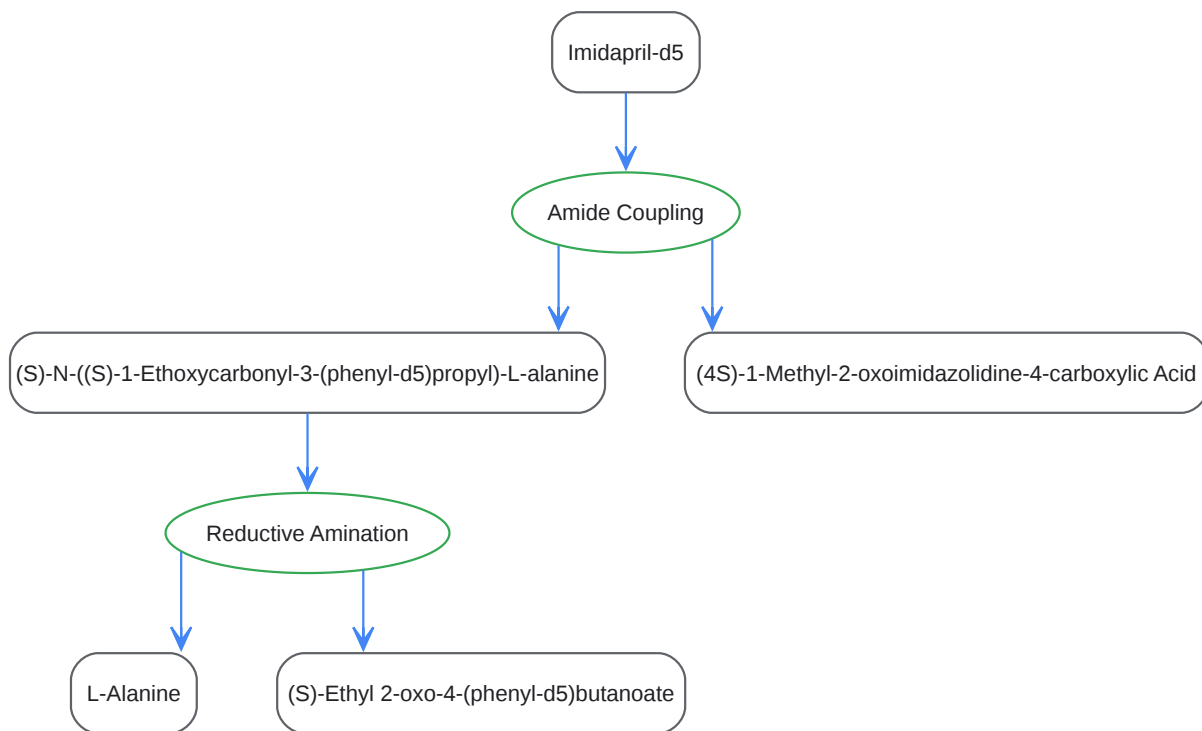
## Synthetic Pathway for Imidapril-d5

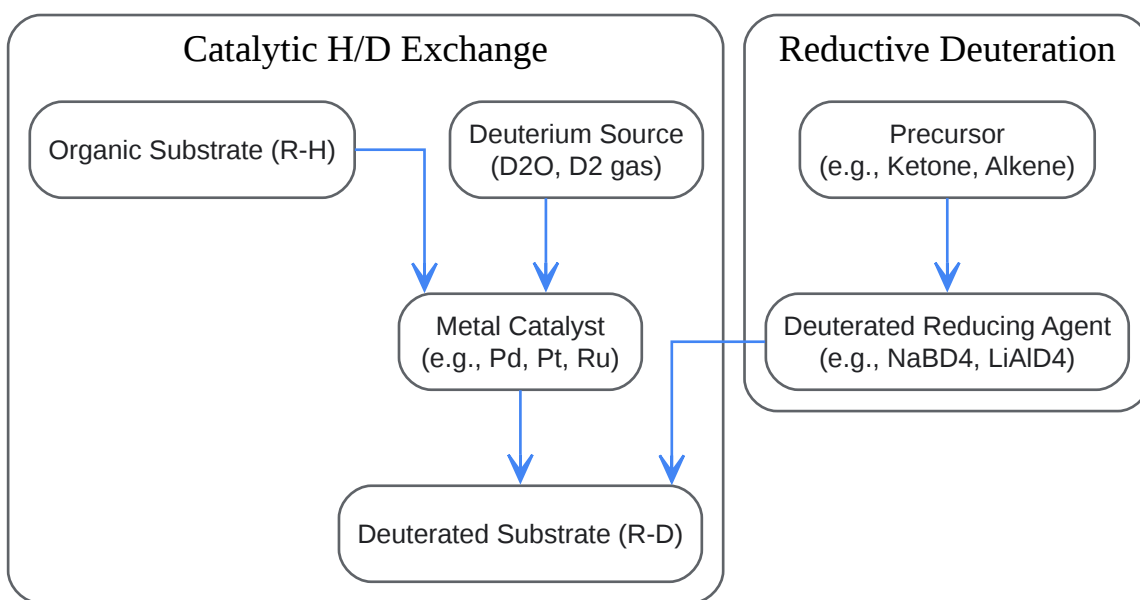
A plausible and efficient synthetic strategy for Imidapril-d5 involves the use of a deuterated precursor for the side chain, which is then coupled with the non-deuterated imidazolidinone core. This approach is advantageous as it allows for the introduction of the deuterium label at an early stage, followed by well-established synthetic steps.

A key deuterated intermediate for this synthesis is (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate. This intermediate can then be coupled with N-((S)-1-carboxyethyl)-L-alanine, followed by reaction with the imidazolidinone core to yield Imidapril-d5.

## Retrosynthetic Analysis of Imidapril-d5

A retrosynthetic analysis of Imidapril-d5 highlights the key disconnections and the strategic importance of the deuterated phenyl-containing precursor.





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